molecular formula C18H20ClN3O4S B2494122 N-(4-chlorophenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide CAS No. 1251705-17-5

N-(4-chlorophenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide

Cat. No.: B2494122
CAS No.: 1251705-17-5
M. Wt: 409.89
InChI Key: AFWKMHJTLNHCPX-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide is a synthetic organic compound It is characterized by the presence of a chlorophenyl group, a pyridinone ring, and a piperidinylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyridinone ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the piperidinylsulfonyl group: This step may involve sulfonylation reactions using reagents such as sulfonyl chlorides.

    Attachment of the chlorophenyl group: This can be done through substitution reactions using chlorinated aromatic compounds.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Reagents such as halogenated compounds or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions used.

Scientific Research Applications

N-(4-chlorophenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug discovery and development.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-(2-oxo-3-(piperidin-1-yl)pyridin-1(2H)-yl)acetamide: Lacks the sulfonyl group.

    N-(4-chlorophenyl)-2-(2-oxo-3-(morpholin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide: Contains a morpholine ring instead of a piperidine ring.

Uniqueness

N-(4-chlorophenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(2-oxo-3-piperidin-1-ylsulfonylpyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O4S/c19-14-6-8-15(9-7-14)20-17(23)13-21-10-4-5-16(18(21)24)27(25,26)22-11-2-1-3-12-22/h4-10H,1-3,11-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWKMHJTLNHCPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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